molecular formula C8H13N3O B15276176 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

Cat. No.: B15276176
M. Wt: 167.21 g/mol
InChI Key: NKAUULAQILBCNQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine (CAS 1870123-96-8) is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This molecule features a fused pyrano[3,4-d]imidazole core structure, which places it within a significant class of nitrogen-based heterocyclic compounds . Such fused heterocyclic systems are of profound interest in medicinal and synthetic chemistry due to their versatility and wide range of potential biological activities . Researchers are particularly interested in these scaffolds for developing pharmacologically active molecules, as similar structures have been identified as promising scaffolds for developing new small molecules targeting various enzymes and receptors . The specific structural motif of a 6,7-dihydro-4H-pyrano[3,4-d]imidazole is also found in other research compounds, highlighting the relevance of this core in chemical research . As a building block, this amine-functionalized heterocycle provides a versatile intermediate that researchers can utilize to synthesize more complex molecular architectures or to explore structure-activity relationships . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine

InChI

InChI=1S/C8H13N3O/c1-2-11-7-3-4-12-5-6(7)10-8(11)9/h2-5H2,1H3,(H2,9,10)

InChI Key

NKAUULAQILBCNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(COCC2)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in the target compound offers a balance between steric bulk and electronic flexibility compared to the cyclopropyl analog, which may hinder ring conformational mobility .

Physicochemical Properties

Data inferred from analogs:

Property 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine (Hydrochloride) 1-Cyclopropyl Analog (Hydrochloride) 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
Molecular Weight 215.68 (hydrochloride) 215.68 156.15
Solubility Likely polar due to amine and HCl salt Similar to ethyl analog Lower polarity (oxazole core)
Stability Stable under refrigeration Comparable Unknown

Notes:

  • The hydrochloride salt form enhances aqueous solubility, critical for biological assays .
  • The cyclopropyl analog’s steric bulk may reduce solubility in nonpolar solvents compared to the ethyl derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, and what key parameters influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of ethyl-substituted precursors under inert atmospheres (e.g., nitrogen) with catalysts like acetic acid or Lewis acids. For example, analogous pyrano-imidazole derivatives are synthesized via [4+2] cycloaddition or nucleophilic substitution .
  • Key Parameters :

  • Temperature control (60–100°C) to avoid side reactions.
  • Solvent selection (e.g., ethanol or DMF) to enhance solubility.
  • Purity monitoring via HPLC (95% or higher, as in related compounds ).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data (e.g., δ 1.38 ppm for ethyl groups, as seen in structurally similar imidazole derivatives ).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in fused-ring systems .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESIMS m/z ~250–300 range for related compounds ).

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Impurity Sources :

  • Unreacted ethyl precursors or incomplete cyclization byproducts.
  • Oxidative degradation products in air-sensitive reactions.
    • Mitigation :
  • Column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
  • Recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Approach :

  • Docking Studies : Use SwissDock or AutoDock Vina to predict binding affinities to targets like kinases or GPCRs.
  • ADME Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP <5, TPSA <140 Ų) for pharmacokinetic optimization .
    • Case Study : Pyrano-imidazole derivatives show enhanced metabolic stability when ethyl groups reduce steric hindrance .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Batch Variability Checks : Compare purity (HPLC ≥95%) and stereochemistry (via chiral chromatography) between studies .
  • Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Scale-Up Methods :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Flow Chemistry : Enables continuous production with real-time monitoring of intermediates .

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